molecular formula C9H8N2 B154866 4-Phenyl-1H-pyrazole CAS No. 10199-68-5

4-Phenyl-1H-pyrazole

Cat. No.: B154866
CAS No.: 10199-68-5
M. Wt: 144.17 g/mol
InChI Key: GPGKNEKFDGOXPO-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a phenyl group attached to the fourth position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical industry due to their diverse biological activities .

Mechanism of Action

Target of Action

4-Phenyl-1H-pyrazole is known to interact with several targets. It has been found to interact with Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

It’s known that phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects . They do have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Biochemical Pathways

This compound is known to inhibit the Rho-associated kinase (ROCK) pathway . ROCK is a key regulator of actin cytoskeleton and is involved in a wide range of fundamental cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit potent antifungal activity against four plant pathogenic fungi . Additionally, a derivative of this compound has been identified as a potent bifunctional ROCK inhibitor with antioxidant activity and neuroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of pyrazole derivatives, including this compound, can be affected by factors such as the presence of catalysts and the use of environmentally friendly procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of phenylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sulfuric acid. Another method involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitro-substituted pyrazoles.

Comparison with Similar Compounds

4-Phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKNEKFDGOXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144491
Record name 4-Phenylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-68-5
Record name 4-Phenylpyrazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrazole
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Synthesis routes and methods

Procedure details

Vilsmeier reagent was prepared by adding 84 mL (0.9 mol) of phosphous oxychloride to 81g (1.1 mol) of DMF with cooling. The reagent was stirred 5 min. and 40.8 g (0.3 mol) of phenylacetic acid in 150 mL of DMF was added dropwise. The mixture was heated at 70° C. for 18 hr, poured onto ice, made basic with 35% aqueous NaOH, filtered free of a solid by-product, and extracted into methylene chloride. The methylene chloride solution was dried over magnesium sulfate and stripped. The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol and 0.75 mol of hydrazine hydrate was added. The mixture was stirred at room temperature 18 hr and the solid product was filtered off. It was recrystallized from ethanol to yield 35g of 4-phenyl-1H-pyrazole.
Quantity
84 mL
Type
reactant
Reaction Step One
[Compound]
Name
81g
Quantity
1.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Phenyl-1H-pyrazole a promising scaffold for drug discovery?

A: The this compound core offers attractive features for drug design, including synthetic versatility and the ability to interact with diverse biological targets. For instance, it has shown promise as a scaffold for developing Protein Kinase B (PKB) inhibitors. [] Researchers have identified 5-methyl-4-phenyl-1H-pyrazole as a starting point and successfully generated potent analogues through structure-based design. []

Q2: Can you provide examples of how modifications to the this compound structure impact its biological activity?

A: Absolutely. Introducing specific substituents on the pyrazole ring can significantly alter the compound's potency and selectivity. For example, adding a lipoic acid moiety to the this compound scaffold resulted in the development of hybrid molecules with potent Rho-associated kinase (ROCK) inhibitory activity and antioxidant properties. [] This highlights the potential of structure-activity relationship (SAR) studies in optimizing this compound derivatives for desired biological effects.

Q3: How does this compound contribute to the design of metal complexes?

A: this compound serves as a valuable building block in synthesizing ligands for metal complexes. For example, it has been used to create pyrazolate-bridged compartmental N-Heterocyclic Carbene (NHC) ligands. [] These ligands can coordinate with silver(I) ions, leading to the formation of diverse tetrasilver(I) complexes with potential applications in catalysis and materials science. []

Q4: What are the potential applications of this compound derivatives in medicinal chemistry beyond kinase inhibition?

A: Beyond kinase inhibition, this compound derivatives demonstrate potential in other therapeutic areas. Researchers have explored their use as antibacterial agents, particularly against Staphylococcus aureus strains. [] Notably, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide exhibited potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus isolates. []

Q5: Are there any studies exploring the structure of this compound derivatives using computational methods?

A: Yes, computational chemistry techniques provide valuable insights into the structure and properties of this compound derivatives. Researchers have combined multinuclear magnetic resonance spectroscopy with DFT calculations to confirm the structure of 3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines. [] These computational studies aid in understanding the structural features contributing to the observed biological activity and guide further optimization efforts.

Q6: What analytical techniques are employed to characterize and study this compound derivatives?

A6: Various analytical techniques are crucial for characterizing and studying this compound derivatives. These include:

  • NMR Spectroscopy: Provides detailed structural information, including 1H, 13C, and 15N NMR. [, ]
  • X-ray Crystallography: Reveals the three-dimensional structure of compounds, offering insights into their binding modes and molecular interactions. [, ]
  • Mass Spectrometry: Used for molecular weight determination and identification of fragments, aiding in structural elucidation. []
  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) provide information about thermal stability and decomposition temperatures, crucial for evaluating heat-resistant properties. []

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